5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
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Overview
Description
5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 2551115-35-4 . It has a molecular weight of 201.67 . The compound is in the form of a powder and is stored at a temperature of 4°C .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) based compounds has been a subject of interest in the scientific community . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The IUPAC name for this compound is 5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride . The InChI code for this compound is 1S/C10H12FN.ClH/c1-7-8-3-2-4-10(11)9(8)5-6-12-7;/h2-4,7,12H,5-6H2,1H3;1H .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines (THIQ) have been studied extensively . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical and Chemical Properties Analysis
The compound is in the form of a powder and is stored at a temperature of 4°C . It has a molecular weight of 201.67 .Scientific Research Applications
Antimalarial Activity
The synthesis and molecular modeling of tebuquine analogues, which involve similar structural motifs to the compound of interest, have been explored for their antimalarial activity. These studies highlight the potential of fluoro-substituted tetrahydroisoquinolines in developing new antimalarial agents. Molecular modeling alongside these compounds reveals insights into the interaction with cellular receptors, emphasizing the importance of structural modifications for enhancing activity against Plasmodium falciparum strains (O’Neill et al., 1997).
Antibacterial Applications
The synthesis of temafloxacin hydrochloride and its enantiomers, related to the fluoro-substituted tetrahydroisoquinoline class, shows significant broad-spectrum antimicrobial activity. Such research underscores the utility of fluoro-substituted tetrahydroisoquinolines in developing new antibiotics with potential applications in treating various bacterial infections (Chu et al., 1991).
Antitumor Agents
Research into 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives, which share structural similarities with the compound , has been conducted with the aim of discovering new antitumor agents. These studies indicate the potential of fluoro-substituted tetrahydroisoquinolines in cancer therapy, showing significant inhibitory activity against various tumor cell lines (Li-Chen Chou et al., 2010).
Neurokinin-1 Receptor Antagonism
The development of orally active, water-soluble neurokinin-1 receptor antagonists showcases the application of fluoro-substituted tetrahydroisoquinolines in creating compounds with potential therapeutic benefits in treating emesis and depression. The structural design emphasizes the role of fluoro-substitution in enhancing solubility and bioactivity (Harrison et al., 2001).
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline produces an antidepressant-like effect similar to the effect of imipramine . It is a reversible short-acting moderate inhibitor of MAO A/B .
Biochemical Pathways
For example, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is known to act as an antidopaminergic agent . It also demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Result of Action
For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline produces an antidepressant-like effect .
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-8-3-2-4-10(11)9(8)5-6-12-7;/h2-4,7,12H,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZNGHXCFZUQBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C(=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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